2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid
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Overview
Description
2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid is a novel antifungal compound belonging to the pradimicin family. It is a des-N-methyl analog of pradimicin FA 1 and is characterized by its glycosylated dihydrobenzo[a]naphthacenequinone structure substituted by D-serine at the C-15 position . This compound exhibits significant in vitro and in vivo antifungal activity, making it a promising candidate for the treatment of fungal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid is produced through biosynthesis involving the substitution of D-serine for D-alanine in the 15-position of pradimicin A . This substitution is achieved by the addition of D-serine during the fermentation process . The fermentation broth is then acidified, and the pradimicins are extracted using butanol and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of pradimicin FA 2 involves the cultivation of Actinomadura hibisca strains, which are treated with nitrosoguanidine to induce mutations . The fermentation process is carried out in a medium containing soluble starch, CaCO3, glucose, yeast extract, and other nutrients at a controlled pH and temperature . The fermentation broth is then processed to isolate and purify pradimicin FA 2 .
Chemical Reactions Analysis
Types of Reactions: 2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various analogs of pradimicin FA 2 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid exerts its antifungal effects by specifically binding to terminal D-mannosides of the cell wall of Candida albicans . This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane . The disruption of the cell membrane results in the leakage of cellular contents and ultimately the death of the fungal cell .
Comparison with Similar Compounds
2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid is compared with other similar compounds in the pradimicin family, including pradimicin A, pradimicin C, and pradimicin FA 1 .
Pradimicin A: Pradimicin A is the parent compound with D-alanine at the C-15 position, whereas pradimicin FA 2 has D-serine.
Pradimicin C: Pradimicin C is another analog with different glycosylation patterns compared to pradimicin FA 2.
Pradimicin FA 1: Pradimicin FA 1 is the N-methyl analog of pradimicin FA 2, differing in the presence of an N-methylamino sugar.
This compound is unique due to its specific substitution with D-serine, which enhances its antifungal activity compared to other pradimicin analogs .
Properties
CAS No. |
131443-10-2 |
---|---|
Molecular Formula |
C39H42N2O19 |
Molecular Weight |
842.8 g/mol |
IUPAC Name |
2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C39H42N2O19/c1-10-4-16-23(30(49)20(10)36(53)41-17(8-42)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(43)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(40)11(2)58-39)60-38-32(51)29(48)19(44)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,42-44,47-52H,8-9,40H2,1-3H3,(H,41,53)(H,54,55) |
InChI Key |
JNJSOWKXFVKKCL-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Synonyms |
pradimicin FA 2 pradimicin FA-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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